Cas no 3058-39-7 (4-Iodobenzonitrile)
4-Iodobenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Iodobenzonitrile
- -4-IODOBENZONITRILE
- P-IODOBENZONITRILE
- 4-iodo-benzonitril
- Benzonitrile, p-iodo-
- p-Cyanoiodobenzene
- 4-Cyanoiodobenzene
- 4-IODO-1-CYANOBENZENE
- 1-Cyano-4-iodobenzene
- 4-Cyanophenyl iodide
- 4-Iodocyanobenzene
- p-Cyanophenyl iodide
- 1-Iodo-4-cyanobenzene
- 4-iodbenzonitril
- Benzonitrile,4-iodo
- Benzonitrile,p-iodo
- para-iodobenzonitrile
- 4-Iodobenzonitrile, 97%
- CL8216
- FT-0634624
- MFCD00051310
- p-iodo-benzonitrile
- Benzonitrile, 4-iodo-
- NS00028943
- J-018030
- AM20040140
- FT-0656489
- PS-7742
- SY016999
- EN300-67216
- 3058-39-7
- p-Jodbenzonitril
- CS-W009114
- I0661
- DTXSID3062819
- NSC 87894
- NSC-87894
- 4-iodo-benzonitrile
- AC-22944
- J-515571
- Z57899725
- NSC87894
- AKOS005146080
- DS-1568
- SCHEMBL82069
- 4-Iodobenzonitrile,98%
- STK078338
- DB-014491
- DTXCID4038217
- AC-907/34104062
- 608-503-2
- FI45417
-
- MDL: MFCD00051310
- Inchi: 1S/C7H4IN/c8-7-3-1-6(5-9)2-4-7/h1-4H
- InChI Key: XOKDXPVXJWTSRM-UHFFFAOYSA-N
- SMILES: IC1C=CC(C#N)=CC=1
Computed Properties
- Exact Mass: 228.93900
- Monoisotopic Mass: 228.939
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 23.8A^2
Experimental Properties
- Color/Form: Not available
- Density: 1.9241 (estimate)
- Melting Point: 124-128 °C (lit.)
- Boiling Point: 271.6 °C at 760 mmHg
- Flash Point: 118℃
- Refractive Index: 1.66
- Water Partition Coefficient: Insoluble in water.
- PSA: 23.79000
- LogP: 2.16288
- Sensitiveness: Light Sensitive
- Solubility: Not available
4-Iodobenzonitrile Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H301-H315-H319
- Warning Statement: P264-P270-P280-P301+P310+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P405-P501
- Hazardous Material transportation number:3439
- WGK Germany:3
- Hazard Category Code: R20/21/22;R36/37/38
- Safety Instruction: S22-S24/25-S36/37/39-S26
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store long-term at 2-8°C
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22; R36/37/38
4-Iodobenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Iodobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 579157-1G |
4-Iodobenzonitrile |
3058-39-7 | 1g |
¥520.74 | 2023-12-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 579157-10G |
4-Iodobenzonitrile |
3058-39-7 | 10g |
¥1119.2 | 2023-12-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I811675-100g |
4-Iodobenzonitrile |
3058-39-7 | 98% | 100g |
¥598.00 | 2022-01-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0661-25G |
4-Iodobenzonitrile |
3058-39-7 | >98.0%(GC) | 25g |
¥310.00 | 2024-04-16 | |
| TRC | I689573-500mg |
4-Iodobenzonitrile |
3058-39-7 | 500mg |
$64.00 | 2023-05-18 | ||
| TRC | I689573-1g |
4-Iodobenzonitrile |
3058-39-7 | 1g |
$ 60.00 | 2022-06-04 | ||
| TRC | I689573-2.5g |
4-Iodobenzonitrile |
3058-39-7 | 2.5g |
$87.00 | 2023-05-18 | ||
| TRC | I689573-5g |
4-Iodobenzonitrile |
3058-39-7 | 5g |
$98.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I53960-5g |
4-Iodobenzonitrile |
3058-39-7 | 98% | 5g |
¥22.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I53960-25g |
4-Iodobenzonitrile |
3058-39-7 | 98% | 25g |
¥92.0 | 2023-09-07 |
4-Iodobenzonitrile Suppliers
4-Iodobenzonitrile Related Literature
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Attila Kunfi,István Jablonkai,Tamás Gazdag,Péter J. Mayer,Péter Pál Kalapos,Krisztina Németh,Tamás Holczbauer,Gábor London RSC Adv. 2021 11 23419
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Alexander Yu. Mitrofanov,Arina V. Murashkina,Iris Martín-García,Francisco Alonso,Irina P. Beletskaya Catal. Sci. Technol. 2017 7 4401
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3. Polyfluoroarenes. Part XVII. Some reactions of pentafluorobenzonitrileJ. M. Birchall,R. N. Haszeldine,M. E. Jones J. Chem. Soc. C 1971 1343
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Douglas S. Lopes,Ester V. Miranda,R?mulo A. Ando,Paola Corio Environ. Sci.: Nano 2023 10 1920
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Laurin Melzig,Christian B. Rauhut,Paul Knochel via magnesiation and sulfoxide–magnesium exchange. Laurin Melzig Christian B. Rauhut Paul Knochel Chem. Commun. 2009 3536
Additional information on 4-Iodobenzonitrile
Comprehensive Guide to 4-Iodobenzonitrile (CAS No. 3058-39-7): Properties, Applications, and Industry Insights
4-Iodobenzonitrile (CAS No. 3058-39-7), also known as p-Iodobenzonitrile, is a versatile organic compound widely used in pharmaceutical synthesis, agrochemical research, and material science. This aromatic nitrile derivative features an iodine substituent at the para position, making it a valuable building block for cross-coupling reactions like Suzuki-Miyaura and Ullmann couplings. With the growing demand for halogenated benzonitriles in drug discovery, this compound has gained significant attention in recent years.
The molecular structure of 4-Iodobenzonitrile combines the electron-withdrawing nitrile group with the heavy halogen iodine, creating unique reactivity patterns. Researchers frequently search for "4-Iodobenzonitrile synthesis" and "3058-39-7 applications" as the compound serves as a precursor for various biaryl compounds in medicinal chemistry. Its melting point of 92-94°C and molecular weight of 229.02 g/mol make it suitable for diverse experimental conditions.
In pharmaceutical applications, p-Iodobenzonitrile derivatives are explored for their potential in developing tyrosine kinase inhibitors and PET imaging agents. The compound's iodine atom allows for easy radio-labeling, addressing the current industry focus on "theranostic compounds" and "precision medicine." Recent patents highlight its use in creating OLED materials, responding to the booming demand for organic electronics.
Environmental and safety considerations for CAS 3058-39-7 follow standard laboratory protocols for halogenated compounds. While not classified as hazardous under current regulations, proper handling with PPE is recommended. The compound's stability under normal conditions and compatibility with common organic solvents like DMF and THF contribute to its popularity in "high-throughput screening" workflows.
The global market for 4-Iodobenzonitrile reflects increasing R&D investments in small molecule therapeutics. Suppliers frequently receive inquiries about "bulk 4-Iodobenzonitrile prices" and "custom synthesis services," particularly from contract research organizations. Analytical data (HPLC purity >98%, characteristic IR absorption at 2228 cm⁻¹ for CN stretch) ensures reproducibility in critical applications.
Emerging research explores 3058-39-7 in metal-organic frameworks (MOFs) and as a ligand in catalytic systems. This aligns with trends in "green chemistry" and "sustainable catalysis." The compound's role in preparing liquid crystal intermediates also attracts attention from display technology developers.
Storage recommendations for 4-Iodobenzonitrile include protection from light in amber glass containers at room temperature. Its shelf life exceeds 24 months when properly stored, addressing common customer concerns about "chemical stability." Spectral data (¹H NMR: δ 7.68-7.72 (d, 2H), 7.90-7.94 (d, 2H)) facilitates quality verification.
Future prospects for CAS No. 3058-39-7 include potential applications in covalent organic frameworks (COFs) and photoredox catalysis—two rapidly growing fields in materials science. The compound's balanced lipophilicity (LogP ≈ 2.5) makes it particularly valuable in medicinal chemistry optimizations.
For researchers investigating "iodoarene reactivity" or "nitrile functionalization," 4-Iodobenzonitrile offers an excellent model substrate. Its commercial availability from major chemical suppliers ensures accessibility for both academic and industrial laboratories worldwide.
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